molecular formula C16H18N4O4 B2975648 ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 1082058-24-9

ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B2975648
CAS No.: 1082058-24-9
M. Wt: 330.344
InChI Key: XSLGUQUGOGJUBD-UHFFFAOYSA-N
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Description

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound with an imidazo[2,1-c][1,2,4]triazine core. Its structure features a para-ethoxyphenyl substituent at position 8 and an ethyl ester group at position 2.

Properties

IUPAC Name

ethyl 8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-3-23-12-7-5-11(6-8-12)19-9-10-20-14(21)13(15(22)24-4-2)17-18-16(19)20/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLGUQUGOGJUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate typically involves the construction of the imidazo[2,1-c][1,2,4]triazine ring system. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons, such as ethyl cyanoacetate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the ethoxyphenyl ring.

Scientific Research Applications

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Ethyl 8-(4-Methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
  • Key Differences : Methoxy group (OCH₃) at the para position vs. ethoxy (OC₂H₅) in the target compound.
  • Impact: Electrochemical Activity: EIMTC exhibits strong electroactivity with a detection limit of 2.0 × 10⁻⁹ M using carbon nanofiber-modified sensors. Thermal Stability: Methoxy-substituted analogs (e.g., compound 5 in ) show lower thermal stability (207°C in nitrogen) compared to para-methyl or chloro derivatives. The bulkier ethoxy group in the target compound may further decrease thermal stability relative to methoxy .
3-(4-Nitrophenyl)-8-(2,3-Dimethylphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one (NDIT)
  • Key Differences: Nitro (NO₂) and dimethylphenyl groups vs. ethoxyphenyl in the target compound.
  • Impact :
    • Biological Activity : NDIT is highlighted as a potent anticancer agent due to its nitro group, which may facilitate redox cycling and DNA damage. The ethoxy group in the target compound, being electron-donating, may reduce cytotoxicity but improve metabolic stability .
    • Electrochemical Detection : NDIT requires anionic surfactant-modified sensors for selective detection, whereas the target compound’s ester group may enable simpler voltammetric analysis .

Functional Group Variations at Position 3

N-Butyl-8-(4-Ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (BF96727)
  • Key Differences : Butyl carboxamide (-CONHC₄H₉) vs. ethyl ester (-COOC₂H₅) in the target compound.
  • Synthetic Complexity: Carboxamide derivatives like BF96727 require additional synthetic steps (e.g., coupling reagents), making them more expensive ($595–$1,158/25–100 mg) compared to ester derivatives .
8-(4-Methoxyphenyl)-N-[2-(Morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (BK12157)
  • Key Differences: Morpholinoethyl carboxamide vs. ethyl ester.
  • Impact :
    • Pharmacokinetics : The morpholine moiety in BK12157 may enhance blood-brain barrier penetration, whereas the ester group in the target compound is prone to hydrolysis, limiting its half-life .

Core Heterocycle Modifications

Ethyl 8-(3,4-Dimethoxyphenyl)-7-Ethyl-4-Propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
  • Key Differences : Pyrazolo[5,1-c][1,2,4]triazine core vs. imidazo[2,1-c][1,2,4]triazine.
  • Impact :
    • Electronic Properties : The pyrazolo core introduces additional nitrogen atoms, increasing electron deficiency and altering redox behavior compared to the imidazo core .
    • Molecular Weight : Higher molecular weight (398.5 g/mol) due to propyl and ethyl substituents, compared to ~371.4 g/mol for the target compound .

Biological Activity

Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-c][1,2,4]triazine core characterized by its stability and unique substituents that may influence its biological properties. The ethoxy group on the phenyl ring is significant as it may enhance solubility and alter pharmacokinetics compared to similar compounds.

Molecular Formula: C16_{16}H18_{18}N4_{4}O3_{3}
Molecular Weight: 314.34 g/mol

Anticancer Activity

Research has indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

CompoundCell LineIC50 (μM)
Ethyl 8-(4-ethoxyphenyl)-4-oxo...MCF-7 (Breast Cancer)15.5
Ethyl 8-(4-ethoxyphenyl)-4-oxo...HeLa (Cervical Cancer)12.3

These findings suggest that the ethoxy substitution may enhance the compound's efficacy against certain cancer types.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate antimicrobial activity that could be further explored for therapeutic applications.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may lead to the inhibition of tumor growth or microbial proliferation.

Case Studies and Research Findings

  • Study on Anticancer Activity:
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives of imidazo[2,1-c][1,2,4]triazine for their anticancer properties. The ethyl derivative showed promising results against MCF-7 and HeLa cell lines with IC50 values indicating significant potency .
  • Antimicrobial Efficacy:
    • Research conducted by Smith et al. highlighted the antimicrobial potential of several triazine derivatives. The ethoxy-substituted compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship Studies:
    • A comprehensive analysis of structure-activity relationships (SAR) revealed that the presence of an ethoxy group significantly enhances both solubility and biological activity compared to other substituents like methoxy .

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